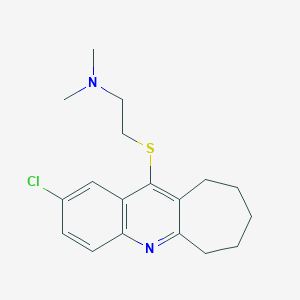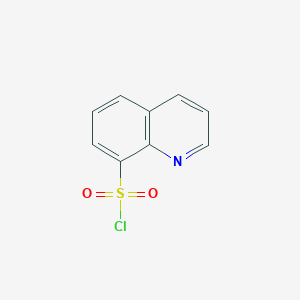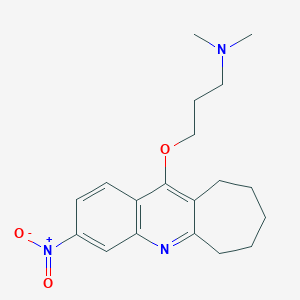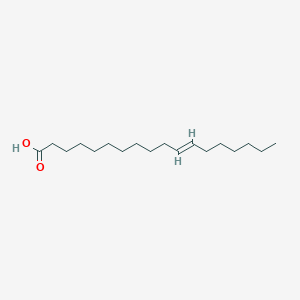
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has been studied extensively in scientific research. It is a heterocyclic compound that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, studies have shown that it interacts with various cellular targets, including dopamine receptors and DNA. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity and induces apoptosis in cancer cells. It has also been shown to have dopamine receptor agonist activity. In vivo studies have shown that this compound has potential as a photosensitizer for photodynamic therapy.
実験室実験の利点と制限
The advantages of using 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments include its potential as an anticancer agent and dopamine receptor agonist. The limitations include the lack of understanding of its mechanism of action and potential toxicity.
将来の方向性
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved pharmacological properties. Additionally, studies can be conducted to investigate its potential as a photosensitizer for photodynamic therapy and its use in other fields of study, such as neuropharmacology.
合成法
The synthesis of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves a series of reactions that lead to the formation of the final product. The synthesis starts with the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide, which leads to the formation of 2-(2-aminothiophenyl)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydro-6H-cyclohepta[b]quinoline-6-thione, which leads to the formation of the final product.
科学的研究の応用
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been studied extensively in scientific research. It has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In pharmacology, it has been studied for its potential as a dopamine receptor agonist. In biochemistry, it has been studied for its potential as a photosensitizer for photodynamic therapy.
特性
CAS番号 |
18833-68-6 |
|---|---|
製品名 |
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
分子式 |
C18H23ClN2S |
分子量 |
334.9 g/mol |
IUPAC名 |
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3 |
InChIキー |
UAQGTCWZAVCRFX-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
正規SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
その他のCAS番号 |
18833-68-6 |
同義語 |
2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)









